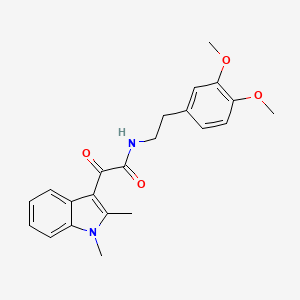

N-(3,4-dimethoxyphenethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Description

N-(3,4-Dimethoxyphenethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (molecular formula: C₂₀H₂₀N₂O₄) is a synthetic small molecule characterized by a 3,4-dimethoxyphenethylamine moiety linked via an amide bond to a 2-oxoacetamide group substituted with a 1,2-dimethylindole ring. The 3,4-dimethoxy substitution on the phenethyl group enhances solubility and may influence receptor binding through electron-donating effects, while the 1,2-dimethylindole moiety contributes to steric and electronic modulation of the oxoacetamide core .

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-14-20(16-7-5-6-8-17(16)24(14)2)21(25)22(26)23-12-11-15-9-10-18(27-3)19(13-15)28-4/h5-10,13H,11-12H2,1-4H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILGMROHODYYEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Attachment of the Phenethyl Group: The 3,4-dimethoxyphenethyl group can be introduced via a Friedel-Crafts alkylation reaction.

Formation of the Amide Bond: The final step involves the formation of the amide bond through a coupling reaction between the indole derivative and the 3,4-dimethoxyphenethylamine using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and mechanisms.

Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins to exert its effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(3,4-Dimethoxyphenethyl)benzamide (23)

- Molecular Formula: C₁₇H₁₉NO₃

- Key Features : Replaces the 2-oxoacetamide-indole group with a simple benzamide.

- Synthesis : Prepared via reaction of 2-(3,4-dimethoxyphenyl)ethylamine with acetyl chloride in THF .

- Properties : The absence of the indole-oxoacetamide system reduces molecular complexity, likely lowering logP compared to the target compound. IR and NMR data confirm the benzamide structure .

N-(3,4-Dimethoxyphenethyl)-2-phenylacetamide (25)

- Molecular Formula: C₁₈H₂₁NO₃

- Key Features : Substitutes the indole-oxoacetamide with a phenylacetamide group.

Comparison Insight : The target compound’s indole-oxoacetamide core provides a conjugated system absent in 23 and 25 , which may enhance binding affinity to hydrophobic pockets in biological targets .

Indole-Oxoacetamide Derivatives with Modified Substituents

D-24851 (N-(Pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxylamide)

- Molecular Formula : C₂₀H₁₆ClN₃O₂

- Key Features : A chlorobenzyl-indole linked to a pyridinyl group via a glyoxylamide bridge.

- Structural Contrast : The 4-chlorobenzyl group on indole increases lipophilicity compared to the target compound’s 1,2-dimethyl substitution. The pyridinyl moiety may enhance water solubility .

Adamantane-Indole Derivatives (5a–y)

- General Structure : N-Substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides.

- Synthesis : Adamantane-1-carbonyl chloride reacts with o-toluidine, followed by oxalyl chloride coupling .

- Properties : The bulky adamantane group improves metabolic stability and may enhance binding to sterically demanding targets, but reduces solubility compared to the target compound’s methoxy groups .

Comparison Insight : While D-24851 and adamantane derivatives prioritize lipophilicity for membrane penetration, the target compound’s dimethoxy groups balance solubility and binding .

Heterocyclic Acetamide Analogues

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a–w)

- Key Features : Oxadiazole-thiol linker between indole and acetamide.

Comparison Insight : The target compound’s oxoacetamide lacks sulfur-based reactivity, favoring stability under physiological conditions .

Comparative Data Table

Key Findings and Implications

- Structural Flexibility vs. Rigidity : The target compound’s oxoacetamide-indole system offers rigidity for target binding, whereas analogues like 25 prioritize flexibility .

- Substituent Effects : Methoxy groups enhance solubility relative to adamantane or chlorobenzyl groups, but may reduce membrane permeability .

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that includes an indole moiety and a dimethoxyphenethyl group. Its chemical formula is , and it is classified under the category of acetamides.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar indole derivatives, which suggest that compounds with indole structures exhibit significant antibacterial activity. For instance, the Minimum Inhibitory Concentration (MIC) for several indole derivatives ranged from 0.06 to 1.88 mg/mL against Gram-positive and Gram-negative bacteria . This indicates that this compound may also possess antimicrobial properties worth investigating.

Anticancer Properties

Indole derivatives are known for their anticancer potential. Research has shown that various indole-based compounds can induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways related to cell survival and proliferation. For example, derivatives with similar structures have been found to inhibit tumor growth in vitro and in vivo models by affecting cell cycle regulation and apoptosis .

Neuroprotective Effects

The neuroprotective effects of compounds containing indole structures are well-documented. They have been shown to exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. The specific compound may also interact with neurotransmitter systems, potentially enhancing cognitive functions or providing therapeutic effects in neurodegenerative conditions .

Study 1: Antimicrobial Evaluation

A study conducted on a series of indole derivatives demonstrated promising antimicrobial activity against various bacterial strains. The results indicated that modifications on the indole ring could enhance efficacy. These findings suggest a potential pathway for optimizing this compound for improved antimicrobial action .

Study 2: Anticancer Activity

In a preclinical study involving several indole-based compounds, it was observed that these compounds could significantly inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the activation of caspases and subsequent apoptosis. This suggests that this compound might exhibit similar anticancer properties .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|---|

| Compound A | Structure A | MIC: 0.06 - 1.88 mg/mL | Yes | Yes |

| Compound B | Structure B | MIC: Not specified | Yes | No |

| This compound | Potentially active | Potentially active | Potentially active |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,4-dimethoxyphenethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, and how are reaction efficiencies optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach, starting with the preparation of the indole-oxoacetamide core. Key steps include:

- Amide coupling : Use carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base, monitored by TLC for conversion rates .

- Functionalization : Substituents like the 3,4-dimethoxyphenethyl group are introduced via nucleophilic substitution or reductive amination. Reaction optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature to enhance yields .

- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization (e.g., ethyl acetate) are critical for isolating high-purity products .

Q. How is structural confirmation achieved for this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:

- NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm substituent integration and stereochemistry. For example, the indole NH proton appears as a broad singlet (~δ 7.6–8.0 ppm), while methoxy groups resonate at δ ~3.8–4.0 ppm .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. Asymmetric unit analysis can reveal conformational flexibility in the amide linkage .

Q. What preliminary biological screening methods are applicable to assess its pharmacological potential?

- Methodological Answer : Initial screening focuses on target-specific assays:

- Enzyme inhibition : Use fluorescence-based or colorimetric assays (e.g., PPARγ binding assays) with recombinant proteins, measuring IC₅₀ values .

- Cellular viability : MTT or resazurin assays in cancer cell lines (e.g., HepG2 or MCF-7) at varying concentrations (1–100 μM) over 48–72 hours .

Advanced Research Questions

Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) for analogs?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina simulate ligand-receptor interactions (e.g., PPARγ binding pockets) to rationalize discrepancies between in vitro and in vivo activity .

- QSAR modeling : Use Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity, identifying key substituents (e.g., methoxy vs. chloro groups) .

Q. What experimental strategies address low crystallinity during X-ray diffraction studies?

- Methodological Answer :

- Co-crystallization : Add small-molecule additives (e.g., hexafluoroisopropanol) to stabilize hydrophobic interactions in the crystal lattice .

- Cryo-cooling : Flash-cool crystals in liquid nitrogen to reduce thermal motion, improving resolution (<1.0 Å) in SHELXL-refined datasets .

Q. How do reaction conditions influence regioselectivity in indole functionalization?

- Methodological Answer :

- Electrophilic substitution : Control Friedel-Crafts acylation regioselectivity using Lewis acids (e.g., AlCl₃) in anhydrous conditions. Polar solvents (e.g., nitrobenzene) favor C3 substitution over C2 .

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to block reactive NH sites during amide coupling, later removed via TFA .

Q. What analytical approaches validate metabolite formation in pharmacokinetic studies?

- Methodological Answer :

- LC-HRMS : Use C18 columns (2.1 × 50 mm) with gradient elution (water/acetonitrile + 0.1% formic acid) to detect Phase I metabolites (e.g., demethylated indole derivatives) .

- Stable isotope tracing : Incubate hepatocytes with ¹³C-labeled compound, monitoring isotopic patterns via mass spectrometry to identify metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.